molecular formula C4H4Cl3NO3 B170675 2-[(2,2,2-Trichloroacetyl)amino]acetic acid CAS No. 15166-50-4

2-[(2,2,2-Trichloroacetyl)amino]acetic acid

Cat. No. B170675
CAS RN: 15166-50-4
M. Wt: 220.43 g/mol
InChI Key: KATCELVJLDODSG-UHFFFAOYSA-N
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Description

“2-[(2,2,2-Trichloroacetyl)amino]acetic acid” is a chemical compound with the molecular formula C4H4Cl3NO3 and a molecular weight of 220.43800 . It is also known as N-(Trichloroacetyl)glycine .


Synthesis Analysis

The synthesis of “2-[(2,2,2-Trichloroacetyl)amino]acetic acid” involves several steps. One of the synthetic routes involves the use of N-Allyl-2,2,2-trichloroacetamide, Acetic acid,2,2-dichloro-, Glycine, Trichloroacetyl chloride, Hexachloroacetone, and TRICHLOROACETIC acid .


Molecular Structure Analysis

The molecular structure of “2-[(2,2,2-Trichloroacetyl)amino]acetic acid” consists of 4 carbon atoms, 4 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 218.92600 .


Chemical Reactions Analysis

The chemical reactions involving “2-[(2,2,2-Trichloroacetyl)amino]acetic acid” are complex and involve several steps. The reaction pathways involve various precursors and downstream products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2,2,2-Trichloroacetyl)amino]acetic acid” include a density of 1.704g/cm3, a boiling point of 373.2ºC at 760 mmHg, and a flash point of 179.5ºC . The compound has a LogP value of 0.94830, indicating its lipophilicity .

Scientific Research Applications

Organic Synthesis Applications

  • Trichloroacetic acid (TCA) has been identified as an efficient catalyst in the synthesis of coumarins from phenols and beta-ketoesters, as well as for synthesizing 2,3-dihydroquinazolin-4(1H)-ones through the condensation of 2-aminobenzamide with aldehydes or ketones under solvent-free conditions. These methods are praised for their short reaction times and simple procedures, avoiding chromatographic purification (Karimi-Jaberi & Zarei, 2013).

Crystal Engineering and Nonlinear Optical Materials

  • Research on compounds such as DL-Phenylalaninium trichloroacetate and DL-Threoninium trichloroacetate demonstrates the ability of trichloroacetic acid derivatives to form hydrogen-bonded structures. These structures are noteworthy in the context of crystal engineering, potentially contributing to the development of materials with specific optical properties (Rajagopal et al., 2005; Rajagopal et al., 2004).

Material Science and Analysis

  • TCA precipitation is a commonly employed technique in protein analysis for concentrating samples or removing contaminants. This method, which denatures the protein, is essential for applications such as SDS-PAGE or 2D-gels (Koontz, 2014).

Environmental Chemistry

  • Innovative approaches have been developed for the stable dechlorination of Trichloroacetic Acid (TCAA) to acetic acid, catalyzed by palladium nanoparticles. This process is significant for addressing concerns related to disinfection byproducts in water treatment (Cai et al., 2021).

Mechanism of Action

Target of Action

More research is needed to identify the specific targets and their roles .

Mode of Action

The mode of action of 2-[(2,2,2-Trichloroacetyl)amino]acetic acid involves the precipitation of proteins. The protein-precipitate-inducing effects of this compound are due to the three chloro groups in the molecule .

Biochemical Pathways

It is known that the compound induces protein precipitation, which could potentially affect various biochemical pathways .

Pharmacokinetics

More research is needed to outline these properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of 2-[(2,2,2-Trichloroacetyl)amino]acetic acid’s action involve the precipitation of proteins. This precipitation is induced by the three chloro groups in the molecule .

Action Environment

More research is needed to understand these influences .

properties

IUPAC Name

2-[(2,2,2-trichloroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATCELVJLDODSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934325
Record name N-(2,2,2-Trichloro-1-hydroxyethylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,2-Trichloroacetyl)amino]acetic acid

CAS RN

15166-50-4
Record name NSC62338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,2,2-Trichloro-1-hydroxyethylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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